molecular formula C11H9NO4 B2828016 2-((4-Nitrophenoxy)methyl)furan CAS No. 91092-88-5

2-((4-Nitrophenoxy)methyl)furan

Cat. No.: B2828016
CAS No.: 91092-88-5
M. Wt: 219.196
InChI Key: DULPRRJPAPIWSA-UHFFFAOYSA-N
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Description

2-((4-Nitrophenoxy)methyl)furan is an organic compound with the molecular formula C11H9NO4. It is characterized by a furan ring substituted with a nitrophenoxy group. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Nitrophenoxy)methyl)furan typically involves the reaction of 4-nitrophenol with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the furan-2-carbaldehyde moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrophenoxy)methyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-Nitrophenoxy)methyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Nitrophenoxy)methyl)furan is unique due to its combination of a nitrophenoxy group and a furan ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULPRRJPAPIWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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